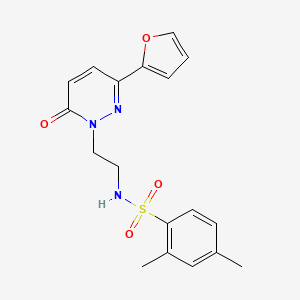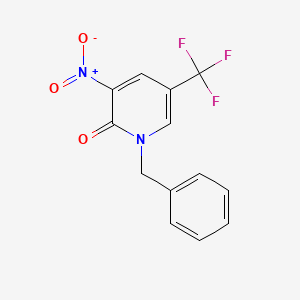
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a multifaceted molecule that is likely to possess a complex structure due to the presence of various functional groups such as a benzyl group, a nitro group, and a trifluoromethyl group attached to a pyridinone core. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help infer some aspects of its chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including nitration, cyclodehydration, and aromatic substitution. For instance, the synthesis of benzo- and pyrido-fused 1,2,4-triazinyl radicals involves nucleophilic aromatic substitution followed by reduction and cyclodehydration steps . Although the exact synthesis route for 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is not provided, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds shows significant dihedral angles between different ring systems, indicating a non-planar geometry . The presence of a nitro group can also lead to a slight twist out of the plane of the core structure . This suggests that 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone may also exhibit a non-planar structure with some degree of torsion due to the nitro group.
Chemical Reactions Analysis
The reactivity of nitro groups in related compounds is a key aspect of their chemistry. For example, the synthesis of a hypervalent-iodine-based electrophilic trifluoromethylating reagent shows that the presence of a nitro group can significantly enhance reactivity . This implies that the nitro group in 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone may also confer increased reactivity to the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of nitro groups can affect the crystal packing and the rotation of planes in the molecule . The trifluoromethyl group is known to impart unique electronic and steric properties, which can influence the overall behavior of the molecule . Therefore, 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is likely to have distinct physical and chemical properties due to its functional groups.
Wissenschaftliche Forschungsanwendungen
Thermolysis and Structural Analysis
- Thermolysis Products Analysis : The thermolysis of N-(1-pyridinio)-2-nitroanilides, closely related to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, was previously interpreted as tris(2-nitrophenyl)-triaziridines. However, they are actually 1, 2-bis[(Z)-(2′-nitrophenyl)-ONN-azoxy]benzenes. This was determined through chemical and spectroscopic properties analysis, including 1H-NMR and X-ray structural analysis (Hilpert, Hoesch, & Dreiding, 1981).
Nitration and Molecular Structure
- Electrophilic Nitration Study : Research on the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine, which shares structural similarities with 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, resulted in various nitro derivatives. Their structures, including dihedral angles and planes of nitro groups, were characterized (Piórko, Christie, Crook, & Sampson, 1994).
Amino-Imino Tautomerism
- Amino-Imino Tautomerism in Derivatives : The study of 13C NMR spectra of derivatives of 2-, 4- and 6-aminonicotinic acid, including 1-benzyl derivatives, showed that free bases exist in the amino form while hydrochlorides and 1-substituted pyridinium derivatives are in the imino form. This provides insights into the tautomeric structures of compounds similar to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Smrčková, Juricová, & Prutianov, 1994).
Synthesis and Characterization of Derivatives
- Benzimidazole Derivatives Synthesis : The synthesis of benzimidazole derivatives carrying a pyridine moiety involved the coupling of 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. This research could provide a framework for synthesizing and characterizing compounds related to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Prasad, Rani, & Anusha, 2018).
Coordination Chemistry and Molecular Structure
- Coordination Polymer Analysis : A study on the self-assembly of 3-nitro-5-(pyridin-4-yl)benzoic acid with cobalt chloride under hydrothermal conditions led to the formation of a 2D coordination polymer. The molecular structure, including crystallographic data and thermal stability, of these polymers could be relevant for understanding similar structures in 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Ma, Guo, & Qin, 2014).
Lipophilic Coordination Compounds
- Study on Lipophilic Coordination Compounds : Research on lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, provided insights into their characterization and properties. These findings could be extrapolated to similar compounds like 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Zhang, Rettig, & Orvig, 1991).
Eigenschaften
IUPAC Name |
1-benzyl-3-nitro-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)10-6-11(18(20)21)12(19)17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCNOGODFWCYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

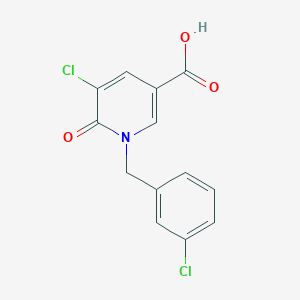
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517160.png)
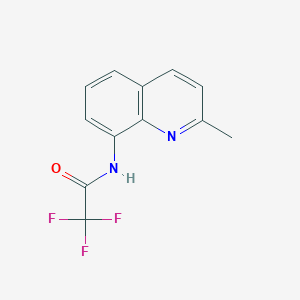
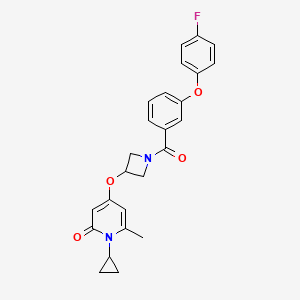
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.2]octanyl)methyl]carbamate;hydrochloride](/img/structure/B2517163.png)
![N-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2517165.png)
![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2517169.png)
![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![1-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2517175.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)
